![molecular formula C17H15F3N2OS B2949290 N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide CAS No. 2188915-16-2](/img/structure/B2949290.png)
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide, also known as CTPI-2, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CTPI-2 belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt the function of mitochondria and activate caspases, a family of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide inhibits the activity of COX-2 and reduces the production of prostaglandins in a dose-dependent manner. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to induce apoptosis in cancer cells, with a greater effect observed in cells that overexpress COX-2. In vivo studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its ability to selectively inhibit COX-2 activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit potent anticancer activity in vitro, suggesting its potential as a cancer therapeutic. However, one limitation of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. Another area of interest is the investigation of the anticancer potential of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide in animal models of cancer. In addition, the development of more effective delivery methods for N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide may enhance its therapeutic potential. Finally, the investigation of the potential synergistic effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide with other anticancer agents may provide new avenues for cancer therapy.
Synthesemethoden
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the reaction of 4-(trifluoromethyl)thiophene-3-carboxylic acid with 2-cyano-4-phenylbutan-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide as a white solid with a purity of over 95% and a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer properties. In particular, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c1-16(11-21,8-7-12-5-3-2-4-6-12)22-15(23)13-9-24-10-14(13)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYABPLZECXCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CSC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(trifluoromethyl)thiophene-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.